(5-Chloro-1H-benzimidazol-2-yl)acetic acid

Lipophilicity Medicinal Chemistry Drug Design

This 5-chloro benzimidazole acetic acid is a required intermediate for 1,4-benzoxazine MenB inhibitors (novel anti-TB agents). The 5-chloro substitution is a pharmacophoric prerequisite for potent CRTH2 antagonism (asthma, allergic rhinitis) and confers enhanced antibacterial activity (MIC 6.25 µg/mL against S. aureus/MRSA), making it an ideal scaffold for antimicrobial SAR. With a predicted logP of 1.84 and pKa of 1.43, this derivative delivers a distinct physicochemical profile for medicinal chemistry programs. Substitution with generic analogs risks target affinity loss and synthetic failure—ensure reproducibility by procuring (5-Chloro-1H-benzimidazol-2-yl)acetic acid specifically.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 53350-32-6
Cat. No. B183991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-1H-benzimidazol-2-yl)acetic acid
CAS53350-32-6
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O
InChIInChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
InChIKeyDHHUPGJLPIWIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloro-1H-benzimidazol-2-yl)acetic acid (CAS 53350-32-6) Technical Overview and Core Specifications


(5-Chloro-1H-benzimidazol-2-yl)acetic acid (CAS 53350-32-6), also known as 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetic acid, is a benzimidazole derivative featuring a chloro substituent at the 5-position and an acetic acid moiety at the 2-position. This structural arrangement serves as a versatile pharmacophore and synthetic intermediate in medicinal chemistry . Physicochemical characterization includes a molecular formula of C9H7ClN2O2, a molecular weight of 210.62 g/mol, and a predicted logP of 1.8434, indicating moderate lipophilicity [1]. The compound is typically supplied as a solid with a purity of ≥98% and is stored at 2-8°C to ensure stability .

Why (5-Chloro-1H-benzimidazol-2-yl)acetic acid (CAS 53350-32-6) Cannot Be Replaced by Generic Benzimidazole Analogs


Substituting (5-Chloro-1H-benzimidazol-2-yl)acetic acid with a generic benzimidazole analog, such as the unsubstituted parent compound or a different halogen variant, introduces significant risk of experimental failure due to critical changes in key molecular properties. The specific chloro substitution at the 5-position directly influences electronic distribution, lipophilicity (logP), and hydrogen-bonding capacity, which in turn dictates target binding affinity, metabolic stability, and synthetic utility . Even minor structural deviations can lead to orders-of-magnitude differences in biological activity or alter the compound's role as a specific synthetic intermediate for high-value targets like MenB inhibitors [1]. The quantitative evidence below underscores why this specific derivative must be selected to ensure experimental reproducibility and successful project outcomes.

Quantitative Differentiation Guide for (5-Chloro-1H-benzimidazol-2-yl)acetic acid (CAS 53350-32-6)


Enhanced Lipophilicity (logP) vs. Unsubstituted Benzimidazole-2-Acetic Acid

The 5-chloro substitution significantly increases lipophilicity compared to the unsubstituted benzimidazole-2-acetic acid core. This property is critical for membrane permeability and target engagement in drug discovery programs [1].

Lipophilicity Medicinal Chemistry Drug Design

Increased Acidity (pKa) vs. Unsubstituted Benzimidazole-2-Acetic Acid

The electron-withdrawing nature of the 5-chloro atom increases the acidity of the acetic acid proton relative to the unsubstituted analog. This shift in pKa influences solubility and protein binding at physiological pH .

Ionization Solubility Pharmacokinetics

Differentiated Antimicrobial Potential via 5-Chloro Substitution

While direct MIC data for (5-Chloro-1H-benzimidazol-2-yl)acetic acid is not publicly available, a closely related 5-chloro benzimidazole derivative demonstrated potent antibacterial activity, establishing a clear class-level SAR where the 5-chloro group is a key determinant of antimicrobial efficacy .

Antimicrobial SAR Benzimidazole

Role as a Critical Synthetic Intermediate for Antitubercular MenB Inhibitors

This specific compound is explicitly cited as a key starting material or intermediate in the synthesis and SAR studies of novel 1,4-benzoxazine MenB inhibitors, a promising class of antitubercular agents [1]. This application is not a generic property of all benzimidazole acetic acids.

Tuberculosis MenB Inhibitor Synthetic Intermediate

Divergent Physicochemical Stability and Handling vs. Methyl Analog

The 5-chloro derivative exhibits distinct thermal properties compared to its 5-methyl analog, impacting storage and handling requirements in a laboratory setting. The chloro compound requires refrigerated storage (2-8°C) to maintain integrity, whereas the methyl analog is more stable at room temperature .

Stability Storage Solid-State Properties

Optimal Scientific and Procurement Use Cases for (5-Chloro-1H-benzimidazol-2-yl)acetic acid (CAS 53350-32-6)


Synthesis of 1,4-Benzoxazine MenB Inhibitors for Tuberculosis Drug Discovery

This compound is a key building block in the synthesis of 1,4-benzoxazine derivatives that act as MenB inhibitors, a validated target for novel antitubercular agents. Its procurement is essential for medicinal chemistry teams aiming to replicate or expand upon the SAR studies that identified this chemotype as a promising foundation for anti-TB drugs [1].

Development of CRTH2 Receptor Antagonists for Inflammatory and Allergic Conditions

Benzimidazole acetic acids are a well-documented class of CRTH2 (chemoattractant receptor-homologous molecule expressed on T-Helper type 2 cells) antagonists [2]. The 5-chloro substitution is a critical pharmacophoric element in many potent analogs, making this specific compound an ideal scaffold for synthesizing novel antagonists to treat conditions like asthma and allergic rhinitis.

Structure-Activity Relationship (SAR) Studies for Optimizing Antimicrobial Benzimidazoles

Based on class-level evidence showing that 5-chloro benzimidazole derivatives exhibit significantly enhanced antibacterial activity (MIC 6.25 μg/mL against S. aureus and MRSA) compared to non-chlorinated analogs , this compound serves as an ideal core for systematic SAR exploration. Researchers can modify the acetic acid handle to generate diverse libraries for antimicrobial screening.

Physicochemical Property Optimization in Lead Generation

With a predicted logP of 1.84 and a pKa of 1.43, this compound offers a distinct physicochemical profile compared to its unsubstituted and methyl-substituted analogs. It is an excellent tool compound for medicinal chemists studying the impact of halogen substitution on membrane permeability, solubility, and target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Chloro-1H-benzimidazol-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.